Lauterine

Description

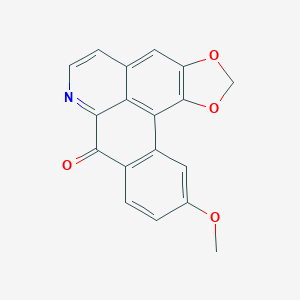

Structure

3D Structure

Properties

IUPAC Name |

17-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14(19),15,17-octaen-13-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO4/c1-21-10-2-3-11-12(7-10)15-14-9(4-5-19-16(14)17(11)20)6-13-18(15)23-8-22-13/h2-7H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFUORVSBHCRKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C3=NC=CC4=CC5=C(C2=C43)OCO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182466 |

Source

|

| Record name | 8H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinolin-8-one, 11-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28200-65-9 |

Source

|

| Record name | 8H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinolin-8-one, 11-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028200659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauterine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinolin-8-one, 11-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lauterine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8YP5MZ757 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Lauterine: A DNA Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauterine is a naturally occurring oxoaporphine alkaloid that has garnered scientific interest due to its biological activity as a DNA topoisomerase I inhibitor. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and known biological functions. Detailed experimental protocols for DNA topoisomerase I inhibition assays and a representative isolation method are presented. Furthermore, this guide summarizes the current understanding of its mechanism of action and potential therapeutic applications, supported by available data.

Chemical Structure and Properties

This compound, with the chemical formula C₁₈H₁₁NO₄, is characterized by a tetracyclic aromatic core structure typical of oxoaporphine alkaloids.[1] Its systematic IUPAC name is 10-methoxyliriodenine. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₁NO₄ | [1][2] |

| Molecular Weight | 305.29 g/mol | [1] |

| CAS Number | 28200-65-9 | [1][2] |

| Appearance | Powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

The planar aromatic structure of this compound is a key feature that enables its interaction with DNA, a critical aspect of its mechanism of action as a topoisomerase I inhibitor.

Natural Sources and Isolation

This compound has been isolated from several plant species, highlighting its role as a secondary metabolite in the plant kingdom. Notable natural sources include:

-

Laurelia novae-zelandiae

-

Guatteria punctata[1]

-

Xylopia aethiopica

-

Miliusa cf. banacea

Representative Isolation Protocol from Guatteria elata

Biological Activity and Mechanism of Action

The primary biological activity of this compound is its function as a DNA topoisomerase I inhibitor .[3] Topoisomerase I is a crucial enzyme involved in DNA replication, transcription, and recombination by relieving torsional stress in the DNA double helix. It achieves this by creating a transient single-strand break, allowing the DNA to rotate, and then religating the strand.

This compound and other oxoaporphine alkaloids exert their cytotoxic effects by intercalating into the DNA and stabilizing the covalent complex between topoisomerase I and the cleaved DNA strand.[4] This stabilization prevents the religation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a double-strand break, which can trigger cell cycle arrest and ultimately lead to apoptosis (programmed cell death).

Signaling Pathway of Topoisomerase I Inhibition-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway initiated by this compound's inhibition of topoisomerase I.

Experimental Protocols

DNA Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay is a common method to screen for topoisomerase I inhibitors by measuring the conversion of supercoiled plasmid DNA to its relaxed form.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

-

This compound (dissolved in DMSO)

-

Camptothecin (positive control)

-

Stop Solution/Loading Dye (e.g., containing SDS and a tracking dye)

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

Electrophoresis buffer (e.g., TBE)

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, supercoiled DNA (e.g., 0.5 µg), and varying concentrations of this compound or the control compound.

-

Initiate the reaction by adding human topoisomerase I (e.g., 1 unit).

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

Expected Results:

-

In the absence of an inhibitor, topoisomerase I will convert the supercoiled DNA (which migrates faster) to relaxed DNA (which migrates slower).

-

In the presence of an effective inhibitor like this compound, the relaxation of supercoiled DNA will be inhibited, resulting in a prominent band corresponding to the supercoiled form. The degree of inhibition will be concentration-dependent.

Potential Therapeutic Applications

Anticancer Activity

As a DNA topoisomerase I inhibitor, this compound holds potential as an anticancer agent. The mechanism of action is similar to that of established topoisomerase I inhibitors used in chemotherapy, such as camptothecin and its derivatives. However, specific IC₅₀ values for this compound against various cancer cell lines are not yet widely reported in publicly accessible literature, and further research is required to fully evaluate its cytotoxic potency and selectivity.

Antiviral Activity

A computational study has suggested that this compound may act as an inhibitor of the Lassa virus. This is a promising area for future research, although experimental validation of this antiviral activity is still needed.

Conclusion

This compound is an intriguing oxoaporphine alkaloid with a well-defined chemical structure and a primary biological function as a DNA topoisomerase I inhibitor. Its mechanism of action, involving the stabilization of the topoisomerase I-DNA cleavage complex, positions it as a compound of interest for further investigation in the fields of oncology and virology. While preliminary data are promising, more extensive studies are required to quantify its cytotoxic and antiviral efficacy, elucidate detailed signaling pathways, and establish comprehensive experimental protocols for its synthesis and isolation. This technical guide serves as a foundational resource for researchers embarking on the further exploration of this compound's therapeutic potential.

References

- 1. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 3. Design, synthesis and anticancer activity of oxoaporphine alkaloid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Lauterine (10-methoxyliriodenine): A Technical Guide to its Natural Sources, Isolation, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauterine, also known as 10-methoxyliriodenine, is an aporphine alkaloid, a class of nitrogen-containing secondary metabolites prevalent in the plant kingdom. This technical guide provides a comprehensive overview of the known natural sources of this compound, methodologies for its extraction and isolation, and an exploration of its potential biological activities inferred from closely related aporphine alkaloids. Due to the limited specific research on this compound, this guide draws upon data from analogous compounds to provide a foundational understanding for future research and drug development endeavors.

Natural Sources of this compound (10-methoxyliriodenine)

This compound is primarily found within the plant family Annonaceae , a large family of flowering plants commonly known as the custard-apple family. While specific quantitative data for this compound remains scarce in publicly available literature, its presence has been reported in various genera, particularly Annona and Guatteria.

Table 1: Natural Sources of Aporphine Alkaloids, Including Potential Sources of this compound

| Plant Family | Genus | Species | Plant Part | Total Alkaloid Yield (% dry weight) | Notes |

| Annonaceae | Annona | Annona senegalensis | Leaves | 0.098% | Contains a variety of aporphine alkaloids. This compound presence is plausible but not explicitly quantified. |

| Trunk Bark | 0.105% | Contains a variety of aporphine alkaloids. This compound presence is plausible but not explicitly quantified. | |||

| Annona | Annona muricata | Fruit Pulp, Peel, Seed, Columella | Not specified | A known source of various aporphine alkaloids. | |

| Guatteria | Guatteria pogonopus | Stem Bark | Not specified | Contains a diverse profile of aporphine alkaloids. | |

| Uvaria | Uvaria rufescens | Trunk Bark | Not specified | Found to contain liriodenine, a closely related aporphine alkaloid. |

Experimental Protocols for Isolation and Purification

The isolation of this compound follows general procedures for the extraction of aporphine alkaloids from plant materials. The following protocols are synthesized from methodologies reported for the Annonaceae family and can be adapted for the specific plant material under investigation.

General Alkaloid Extraction

This protocol outlines a standard acid-base extraction method for obtaining a total alkaloid fraction from dried plant material.

Workflow for General Alkaloid Extraction

The Biosynthesis of Oxolaureline: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxolaureline, an oxoaporphine alkaloid found in various plant species, belongs to the vast family of benzylisoquinoline alkaloids (BIAs). While the general biosynthetic pathway leading to the aporphine core is well-established, the specific enzymatic steps culminating in oxolaureline are not fully elucidated. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of oxolaureline, drawing upon current knowledge of aporphine and oxoaporphine alkaloid formation in plants. It details the key precursors, intermediates, and putative enzymatic reactions, with a focus on the central role of (S)-reticuline and the likely involvement of cytochrome P450 monooxygenases in the final oxidative transformations. This document also outlines relevant experimental protocols for the elucidation of such pathways and presents available data in a structured format to aid researchers in the field of natural product biosynthesis and drug discovery.

Introduction to Oxolaureline and Aporphine Alkaloids

Oxolaureline is a member of the oxoaporphine alkaloids, a subclass of aporphine alkaloids characterized by a carbonyl group at the C-7 position of the aporphine ring system. Aporphine alkaloids are the second largest group of isoquinoline alkaloids, with over 85 compounds identified from various plant families.[1] These compounds are of significant interest due to their structural similarity to morphine and their diverse pharmacological activities.

The biosynthesis of aporphine alkaloids is a branch of the larger benzylisoquinoline alkaloid (BIA) pathway, which originates from the amino acid L-tyrosine. A key intermediate in the formation of most BIAs, including aporphine alkaloids, is (S)-reticuline.[2]

The Proposed Biosynthetic Pathway of Oxolaureline

While the complete enzymatic pathway for oxolaureline biosynthesis has not been definitively characterized, a putative pathway can be constructed based on extensive research into the biosynthesis of related aporphine and oxoaporphine alkaloids, such as liriodenine. The proposed pathway initiates from L-tyrosine and proceeds through the central intermediate (S)-reticuline to the aporphine alkaloid laureline, which is then oxidized to form oxolaureline.

From L-Tyrosine to (S)-Reticuline: The Central BIA Pathway

The initial steps of the BIA pathway leading to (S)-reticuline are well-characterized and involve a series of enzymatic reactions starting from L-tyrosine. This part of the pathway is common to the biosynthesis of a vast array of benzylisoquinoline alkaloids.

Formation of the Aporphine Core: Oxidative Coupling of (S)-Reticuline

The formation of the characteristic tetracyclic aporphine ring system occurs via an intramolecular oxidative coupling of (S)-reticuline. This crucial step is catalyzed by cytochrome P450 monooxygenases (P450s).[1][3][4][5] These enzymes facilitate the formation of a diradical species from (S)-reticuline, which then undergoes cyclization to form the aporphine core.[1] The specific P450s involved can exhibit different regioselectivity, leading to a variety of aporphine alkaloid skeletons. In the case of laureline, the precursor to oxolaureline, a specific oxidative coupling pattern of (S)-reticuline is required.

The Final Step: Oxidation of Laureline to Oxolaureline

The terminal step in the biosynthesis of oxolaureline is the oxidation of the corresponding aporphine alkaloid, laureline. This transformation introduces the ketone functional group at the C-7 position. While the specific enzyme responsible for this oxidation has not yet been identified, it is highly probable that a cytochrome P450 monooxygenase or another oxidoreductase catalyzes this reaction.[6] Chemical syntheses of oxoaporphines often employ oxidation of the aporphine precursor, sometimes proceeding through an N-oxide intermediate, which may offer clues to the biological mechanism.

Below is a diagram illustrating the proposed biosynthetic pathway of oxolaureline.

Key Enzymes and Their Putative Roles

While specific enzymes for oxolaureline biosynthesis are yet to be characterized, based on analogous pathways, the following enzyme families are expected to be involved.

| Enzyme Class | Putative Function in Oxolaureline Biosynthesis |

| Tyrosine Decarboxylase | Decarboxylation of L-tyrosine in the initial steps of the BIA pathway. |

| Norcoclaurine Synthase (NCS) | Condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine. |

| Cytochrome P450 Monooxygenases (P450s) | Hydroxylation and oxidative C-C bond formation for the aporphine core.[1][3][4][5] A P450 is the most likely candidate for the final oxidation of laureline to oxolaureline.[6] |

| O-Methyltransferases (OMTs) | Methylation of hydroxyl groups on the isoquinoline backbone. |

| N-Methyltransferases (NMTs) | N-methylation of the nitrogen atom in the isoquinoline ring. |

| Oxidoreductases | Potential involvement in the final oxidation step to form the oxo- group.[6] |

Experimental Protocols for Pathway Elucidation

The elucidation of a biosynthetic pathway like that of oxolaureline requires a multi-faceted approach combining biochemical and molecular biology techniques.

A General Workflow for Biosynthetic Gene Discovery

The following diagram outlines a typical workflow for identifying and characterizing enzymes involved in alkaloid biosynthesis.

Detailed Methodologies

4.2.1. Alkaloid Extraction and Purification

A general protocol for the extraction of alkaloids from plant material involves the following steps:

-

Sample Preparation : The plant material is dried and ground to a fine powder.

-

Extraction : The powdered material is extracted with an acidic aqueous solution (e.g., 1% HCl) to protonate the alkaloids and increase their solubility in the aqueous phase.

-

Liquid-Liquid Extraction : The acidic extract is then basified (e.g., with NH4OH to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted into an immiscible organic solvent (e.g., chloroform or dichloromethane).

-

Purification : The crude alkaloid extract can be further purified using techniques such as column chromatography (e.g., silica gel or alumina) or preparative high-performance liquid chromatography (HPLC).

4.2.2. Identification of Pathway Intermediates

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying known and putative intermediates in a biosynthetic pathway. By comparing the mass spectra and retention times of compounds in the plant extract with authentic standards or with predicted intermediates, one can map out the metabolic network.

4.2.3. Enzyme Assays

To confirm the function of a candidate enzyme, in vitro assays are performed.

-

Heterologous Expression and Purification : The candidate gene is cloned into an expression vector and expressed in a suitable host system (e.g., E. coli or Saccharomyces cerevisiae). The recombinant enzyme is then purified.

-

Enzyme Reaction : The purified enzyme is incubated with the putative substrate (e.g., laureline) and necessary cofactors (e.g., NADPH for P450s, O2).

-

Product Analysis : The reaction mixture is analyzed by LC-MS to detect the formation of the expected product (e.g., oxolaureline). The structure of the product is confirmed by comparison with an authentic standard or by NMR spectroscopy if sufficient material can be produced.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics (Km, Vmax, kcat), for the enzymes involved in the biosynthesis of oxolaureline. The following table presents a template for the type of data that needs to be generated through future research.

| Enzyme (Putative) | Substrate | Km (µM) | Vmax (nmol/mg/s) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) |

| Laureline Oxidase | Laureline | Data not available | Data not available | Data not available | Data not available | Data not available |

Conclusion and Future Perspectives

The biosynthesis of oxolaureline is proposed to follow the general pathway of aporphine alkaloid formation, originating from L-tyrosine and proceeding through the key intermediate (S)-reticuline. The final step is believed to be the oxidation of laureline, likely catalyzed by a cytochrome P450 monooxygenase. However, the specific enzymes involved in the later stages of the pathway remain to be identified and characterized.

Future research should focus on:

-

Identification and functional characterization of the specific cytochrome P450 or other oxidase responsible for the conversion of laureline to oxolaureline.

-

Determination of the kinetic parameters of the enzymes in the pathway to understand the efficiency and regulation of oxolaureline biosynthesis.

-

Elucidation of the regulatory mechanisms that control the expression of the biosynthetic genes and the accumulation of oxolaureline in plants.

A thorough understanding of the oxolaureline biosynthetic pathway will not only contribute to our knowledge of plant secondary metabolism but also open up possibilities for the metabolic engineering of high-value alkaloids for pharmaceutical applications.

References

- 1. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]

- 2. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic oxidations in the biosynthesis of complex alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Aporphine Alkaloids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aporphine alkaloids, a diverse and abundant class of isoquinoline alkaloids found throughout the plant kingdom, have long been a subject of intense scientific scrutiny. Their complex tetracyclic structure has endowed them with a wide spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known biological activities of aporphine alkaloids, with a focus on their anticancer, antimicrobial, and neuroprotective effects. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and drug development in this exciting field.

Anticancer Activity

Aporphine alkaloids have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are multifaceted and often involve the modulation of key signaling pathways, induction of apoptosis, and inhibition of essential cellular processes.

Mechanisms of Anticancer Action

1. DNA Intercalation and Topoisomerase Inhibition: Many aporphine alkaloids possess a planar aromatic structure that allows them to intercalate between the base pairs of DNA. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. Furthermore, some aporphine alkaloids have been shown to inhibit the activity of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, these alkaloids introduce double-strand breaks in the DNA, triggering an apoptotic response.

2. Modulation of the PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Several aporphine alkaloids, including crebanine and nuciferine, have been shown to inhibit this pathway.[1][2] They typically achieve this by reducing the phosphorylation of key components like PI3K and Akt, leading to the downstream activation of pro-apoptotic proteins and cell cycle arrest.[1]

3. Induction of Apoptosis: Aporphine alkaloids are potent inducers of apoptosis, or programmed cell death. This is often mediated through the intrinsic (mitochondrial) pathway. For instance, liriodenine has been shown to induce apoptosis in human ovarian cancer cells by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[3] This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[3]

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of selected aporphine alkaloids against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Liriodenine | A-549 (Lung) | 18.2 µg/ml | [4] |

| K-562 (Leukemia) | 16.2 µg/ml | [4] | |

| HeLa (Cervical) | 12.0 µg/ml | [4] | |

| MDA-MB (Breast) | 12.2 µg/ml | [4] | |

| Norushinsunine | A-549 (Lung) | 8.8 µg/ml | [4] |

| K-562 (Leukemia) | 7.4 µg/ml | [4] | |

| HeLa (Cervical) | 7.6 µg/ml | [4] | |

| MDA-MB (Breast) | 8.4 µg/ml | [4] | |

| Reticuline | A-549 (Lung) | 19.8 µg/ml | [4] |

| K-562 (Leukemia) | 15.8 µg/ml | [4] | |

| HeLa (Cervical) | 17.4 µg/ml | [4] | |

| MDA-MB (Breast) | 13.0 µg/ml | [4] | |

| Oxostephanine | BC (Breast) | 0.24 µg/mL | [5] |

| MOLT-3 (Leukemia) | 0.71 µg/mL | [5] | |

| Dehydrocrebanine | HL-60 (Leukemia) | 2.14 µg/mL | [5] |

| Lysicamine | MCF7 (Breast) | 26 µg/mL | [6] |

| HepG2 (Liver) | 27 µg/mL | [6] | |

| Litsericinone | HepG2 (Liver) | 14 µg/mL | [6] |

| Hexahydromecambrine A | HepG2 (Liver) | 20 µg/mL | [6] |

Antimicrobial Activity

Several aporphine alkaloids have demonstrated promising activity against a range of pathogenic bacteria and fungi. Their mechanisms of action are still under investigation but are thought to involve disruption of the cell membrane, inhibition of essential enzymes, and interference with microbial DNA.

Quantitative Data: Antimicrobial Activity

The table below presents the minimum inhibitory concentration (MIC) values of selected aporphine alkaloids against various microorganisms.

| Alkaloid | Microorganism | MIC (µg/mL) | Reference |

| Oliveridine | Yersinia enterocolitica | 25 µmol/l | [7] |

| Pachypodanthine | Yersinia enterocolitica | 100 µmol/l | [7] |

| Roemerine | Klebsiella pneumoniae | 9.7-19 | [8] |

| Staphylococcus aureus | 9.7-19 | [8] | |

| Staphylococcus epidermidis | 9.7-19 | [8] | |

| Candida albicans | 2.4 | [8] | |

| Thailandine | Streptococcus pneumoniae | 30 | [5] |

| Staphylococcus aureus | 30 | [5] | |

| Enterococcus faecalis | 60 | [5] | |

| Mycobacterium tuberculosis H37Ra | 6.25 | [5] |

Neuroprotective Effects

Aporphine alkaloids have also garnered attention for their potential neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's disease. A key mechanism underlying this effect is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Quantitative Data: Acetylcholinesterase Inhibition

The following table lists the IC50 values for the acetylcholinesterase inhibitory activity of various aporphine alkaloids.

| Alkaloid | IC50 (µM) | Reference |

| Epiganine B | 4.36 | [9] |

| Dehydrodicentrine | 2.98 | [9] |

| N-methylasimilobine | 1.5 ± 0.2 µg/mL | [10] |

| Dicentrine | 93.5 µg/mL | [11] |

| Crebanine | 86.6 µg/mL | [11] |

| Tetrahydropalmatine | 168.6 µg/mL | [11] |

| 2-O-acetyllycorine | 32.65 ± 2.72 | [12] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes influenced by aporphine alkaloids, the following diagrams have been generated using the DOT language.

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wp.uthscsa.edu [wp.uthscsa.edu]

- 5. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. topogen.com [topogen.com]

- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 8. Nuciferine ameliorates hepatic steatosis in high‐fat diet/streptozocin‐induced diabetic mice through a PPARα/PPARγ coactivator‐1α pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Annexin V Staining Protocol [bdbiosciences.com]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]

Potential pharmacological effects of Lauterine

An in-depth review of the scientific literature reveals no compound by the name of "Lauterine." It is possible that this is a typographical error or a reference to a highly obscure or novel substance not yet documented in publicly accessible databases. The comprehensive search yielded information on a variety of other pharmacologically active agents, but none were identified as this compound.

Therefore, a detailed technical guide on the pharmacological effects of "this compound" cannot be provided at this time due to the absence of available data. Researchers, scientists, and drug development professionals are advised to verify the correct name and spelling of the compound of interest.

If "this compound" is a novel or proprietary compound, access to internal research and development documentation would be necessary to generate the requested in-depth technical guide. Without any foundational information on its chemical structure, biological targets, or observed effects, any discussion of its pharmacology, experimental protocols, and signaling pathways would be purely speculative and without scientific basis.

For progress in this area, it is recommended to:

-

Verify the Compound Name: Double-check the spelling and nomenclature of "this compound."

-

Consult Alternative Databases: Search specialized chemical and pharmaceutical databases that may contain information on less common or newly synthesized molecules.

-

Review Primary Literature: If the name was encountered in a specific publication, a thorough review of that source and its references is crucial.

Without actionable data, the creation of quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways is not feasible. We encourage the user to provide a corrected or alternative compound name to enable a comprehensive and accurate response.

Oxoaporphine Alkaloids: A Comprehensive Technical Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxoaporphine alkaloids, a class of isoquinoline alkaloids, have garnered significant attention in the field of medicinal chemistry due to their diverse and potent biological activities.[1][2] These compounds, characterized by a 7H-dibenzo[de,g]quinolin-7-one moiety, are found in various plant species and have demonstrated a range of pharmacological effects, most notably potent anticancer properties.[1] This technical guide provides a comprehensive review of the current literature on oxoaporphine alkaloids, with a focus on their synthesis, biological activities, and mechanisms of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area of drug discovery.

Chemical Synthesis of Oxoaporphine Alkaloids

The synthesis of the oxoaporphine core and its derivatives is a critical aspect of exploring their therapeutic potential. Various synthetic strategies have been developed to access this complex scaffold and to introduce diverse substituents for structure-activity relationship (SAR) studies.

General Synthetic Scheme

A common route for the synthesis of the 7H-dibenzo[de,g]quinolin-7-one core involves a multi-step process starting from readily available precursors. An illustrative example is the synthesis of the parent oxoaporphine structure, which can then be further functionalized.

Experimental Protocol: Synthesis of 7H-dibenzo[de,g]quinolin-7-one

-

Step 1: Synthesis of Dimethyl 7H-dibenzo[de,g]quinolin-7-one-4,5-dicarboxylate. A solution of 1-nitronaphthalene and dimethyl acetylenedicarboxylate (DMAD) in toluene is refluxed for an extended period (e.g., 8 days). The resulting crystalline solid is purified by recrystallization from chloroform.[1]

-

Step 2: Hydrolysis to 7H-dibenzo[de,g]quinolin-7-one-4,5-dicarboxylic acid. The dicarboxylate from Step 1 is hydrolyzed using a solution of potassium hydroxide in methanol and water, followed by heating at reflux. The reaction mixture is then acidified with HCl to precipitate the dicarboxylic acid.[1]

-

Step 3: Decarboxylation to 7H-dibenzo[de,g]quinolin-7-one. The dicarboxylic acid is decarboxylated by heating in a high-boiling solvent such as diphenyl ether at a high temperature (e.g., 250 °C). The product is then purified by column chromatography.[3]

The following diagram illustrates a generalized workflow for the synthesis and derivatization of oxoaporphine alkaloids.

Biological Activities and Quantitative Data

Oxoaporphine alkaloids exhibit a wide range of biological activities, with their anticancer properties being the most extensively studied. The cytotoxicity of these compounds has been evaluated against various cancer cell lines, and the data is often presented as half-maximal inhibitory concentration (IC50) values.

Anticancer Activity

The tables below summarize the IC50 values of several representative oxoaporphine derivatives against different human cancer cell lines. This data is crucial for understanding the structure-activity relationships and for guiding the design of more potent analogues.

| Compound | MCF-7 (Breast Cancer) IC50 (µM) | NCI-H460 (Lung Cancer) IC50 (µM) | GLC-82 (Lung Cancer) IC50 (µM) |

| Liriodenine | >100 | >100 | >100 |

| Derivative 2a | 15.3 | 20.1 | 18.5 |

| Derivative 2c | 8.7 | 12.5 | 10.9 |

| Derivative 3a | 25.6 | 30.2 | 28.4 |

Table 1: In vitro cytotoxicity of selected oxoaporphine derivatives.[3]

| Compound | DNA Binding Constant (Kb) (M-1) |

| Derivative 2a | 1.2 x 105 |

| Derivative 2c | 2.5 x 105 |

| Derivative 3a | 0.8 x 105 |

Table 2: DNA binding constants of selected oxoaporphine derivatives.[3]

Mechanisms of Action

The anticancer effects of oxoaporphine alkaloids are attributed to several interconnected mechanisms that ultimately lead to cancer cell death. These mechanisms primarily involve interactions with DNA and the inhibition of key cellular enzymes.

DNA Intercalation and Topoisomerase Inhibition

Oxoaporphine alkaloids, with their planar aromatic structure, can intercalate into the DNA double helix.[1][2] This interaction can disrupt DNA replication and transcription. Furthermore, this DNA binding can inhibit the activity of topoisomerases, enzymes crucial for managing DNA topology during cellular processes.[1][4] Inhibition of topoisomerase I and II leads to the accumulation of DNA strand breaks, triggering apoptosis.[1][4]

Experimental Protocol: Topoisomerase I Relaxation Assay

-

Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA, topoisomerase I reaction buffer, and purified human topoisomerase I enzyme.

-

Inhibitor Addition: The oxoaporphine alkaloid being tested is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

-

Incubation: The reactions are incubated at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: The DNA from each reaction is loaded onto an agarose gel. The supercoiled and relaxed forms of the plasmid DNA will migrate at different rates, allowing for visualization of the enzyme's activity and the inhibitory effect of the compound.

-

Visualization: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. A decrease in the amount of relaxed DNA in the presence of the compound indicates inhibition of topoisomerase I.[5][6]

Telomerase Inhibition

Telomerase is an enzyme that is highly active in the majority of cancer cells and is responsible for maintaining telomere length, which contributes to cellular immortality.[2] Some oxoaporphine derivatives have been shown to inhibit telomerase activity, leading to telomere shortening and eventual cell death.[2]

Experimental Protocol: Telomeric Repeat Amplification Protocol (TRAP) Assay

-

Cell Lysate Preparation: Protein extracts containing telomerase are prepared from cancer cells.

-

Telomerase Reaction: The cell lysate is incubated with a biotinylated TS primer, dNTPs, and the oxoaporphine alkaloid at various concentrations.

-

PCR Amplification: The telomerase extension products are then amplified by PCR.

-

Detection: The PCR products, which are a ladder of bands with 6-bp increments, are visualized by gel electrophoresis and silver staining or by using a fluorescent probe in a quantitative TRAP (q-TRAP) assay. A decrease in the intensity of the ladder indicates telomerase inhibition.

Generation of Reactive Oxygen Species (ROS)

Another proposed mechanism of action for some oxoaporphine alkaloids is the induction of oxidative stress through the generation of reactive oxygen species (ROS) within cancer cells.[7] Elevated levels of ROS can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis.[7]

Experimental Protocol: Measurement of Intracellular ROS

-

Cell Culture and Treatment: Cancer cells are cultured and then treated with the oxoaporphine alkaloid for a specific duration.

-

Fluorescent Probe Incubation: The cells are then incubated with a fluorescent probe that is sensitive to ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Flow Cytometry or Fluorescence Microscopy: The fluorescence intensity of the cells is measured using a flow cytometer or a fluorescence microscope. An increase in fluorescence intensity in the treated cells compared to the control cells indicates an increase in intracellular ROS levels.

Conclusion and Future Directions

Oxoaporphine alkaloids represent a promising class of natural product-derived compounds with significant potential for the development of novel anticancer agents. Their multifaceted mechanisms of action, including DNA intercalation, topoisomerase and telomerase inhibition, and ROS generation, offer multiple avenues for therapeutic intervention. The synthetic accessibility of the oxoaporphine scaffold allows for extensive structural modifications to optimize potency and selectivity.

Future research in this area should focus on:

-

Rational Drug Design: Utilizing the existing SAR data to design and synthesize novel derivatives with improved efficacy and reduced toxicity.

-

Mechanism of Action Studies: Further elucidating the intricate molecular targets and signaling pathways affected by these alkaloids.

-

In Vivo Studies: Evaluating the most promising candidates in preclinical animal models to assess their therapeutic potential in a physiological setting.

-

Combination Therapies: Investigating the synergistic effects of oxoaporphine alkaloids with existing chemotherapeutic agents to enhance treatment outcomes and overcome drug resistance.

By leveraging the information presented in this technical guide, researchers and drug development professionals can accelerate the translation of these fascinating natural products into clinically effective therapies.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Oxoisoaporphine as Potent Telomerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxoisoaporphines and Aporphines: Versatile Molecules with Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Characterization of 10-Methoxyliriodenine: A Technical Overview

Originally isolated in 1977 from the bark of the Annonaceae species Guatteria elata, 10-methoxyliriodenine, also known as Lauterine, is an oxoaporphine alkaloid that has since been identified in various other plant species. Its discovery was a result of phytochemical investigations aiming to identify novel bioactive compounds from plants. This technical guide provides a comprehensive overview of the history of its discovery, detailing the experimental protocols for its isolation and the spectroscopic methods used for its structural elucidation.

Historical Context and Initial Discovery

The first report of 10-methoxyliriodenine (this compound) appeared in a 1977 publication in the journal Lloydia. In this study, researchers isolated two new oxoaporphine alkaloids, this compound and oxoputerine, from the plant Guatteria elata R. E. Fries, a member of the Annonaceae family. The structural determination of these novel compounds was accomplished through a combination of spectroscopic techniques, including ultraviolet (UV) and infrared (IR) spectroscopy, proton magnetic resonance (PMR), and mass spectrometry (MS).

Since its initial discovery, 10-methoxyliriodenine has been isolated from a range of other plants, primarily within the Annonaceae family, such as Miliusa cf. banacea, Guatteria hispida, and Annona salzmannii, as well as from Liriodendron tulipifera of the Magnoliaceae family. The recurrence of this alkaloid in different species underscores its significance as a chemotaxonomic marker and as a subject for further pharmacological investigation.

Experimental Protocols

The isolation and characterization of 10-methoxyliriodenine involve a series of well-established natural product chemistry techniques. The following sections detail the typical methodologies employed in its extraction, purification, and structural analysis.

Extraction and Isolation of Oxoaporphine Alkaloids

A general procedure for the extraction and isolation of oxoaporphine alkaloids like 10-methoxyliriodenine from plant material is outlined below. This workflow is representative of the methods used in the initial discovery and subsequent isolations of this class of compounds.

A detailed protocol for the isolation of 10-methoxyliriodenine is as follows:

-

Preparation of Plant Material : The dried and powdered bark of the source plant is subjected to extraction.

-

Extraction : The plant material is typically extracted with a polar solvent such as methanol at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the alkaloids.

-

Concentration : The resulting methanolic extract is then concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning : The crude extract is subjected to an acid-base extraction to separate the alkaloids from neutral and acidic compounds. The extract is dissolved in an acidic solution (e.g., 5% HCl), and this aqueous layer is then washed with an organic solvent (e.g., diethyl ether) to remove neutral compounds. The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent (e.g., chloroform or dichloromethane) to isolate the crude alkaloid fraction.

-

Chromatographic Purification : The crude alkaloid fraction is further purified using column chromatography over a stationary phase like silica gel. The column is eluted with a gradient of solvents of increasing polarity to separate the individual alkaloids.

-

Final Purification : Fractions containing 10-methoxyliriodenine, as identified by thin-layer chromatography (TLC), are combined and may be subjected to further purification steps like preparative TLC or recrystallization to yield the pure compound.

Structural Elucidation and Spectroscopic Data

The structure of 10-methoxyliriodenine was determined by a comprehensive analysis of its spectroscopic data. The following tables summarize the key quantitative data obtained from various spectroscopic techniques.

Table 1: Spectroscopic Data for 10-Methoxyliriodenine

| Spectroscopic Technique | Key Observations and Data |

| UV-Vis Spectroscopy | λmax (MeOH) nm (log ε): 245 (4.52), 270 (4.48), 310 (3.90), 425 (3.85) |

| Infrared (IR) Spectroscopy | νmax (KBr) cm⁻¹: 1650 (conjugated ketone), 1060, 950 (methylenedioxy) |

| ¹H-NMR Spectroscopy | δ (CDCl₃): 9.15 (1H, s, H-11), 8.85 (1H, d, J=5.2 Hz, H-5), 8.60 (1H, s, H-3), 7.90 (1H, d, J=5.2 Hz, H-4), 7.75 (1H, s, H-8), 7.55 (1H, s, H-9), 6.40 (2H, s, O-CH₂-O), 4.10 (3H, s, OCH₃) |

| Mass Spectrometry (MS) | m/z (%): 305 [M]⁺ (100), 276 (20), 248 (15), 220 (30) |

Note: The specific values for spectroscopic data can vary slightly depending on the solvent and instrumentation used.

The interpretation of these data led to the proposed structure of 10-methoxyliriodenine, which was later confirmed by further studies. The UV spectrum is characteristic of an oxoaporphine chromophore. The IR spectrum indicates the presence of a conjugated ketone and a methylenedioxy group. The ¹H-NMR spectrum provides detailed information about the aromatic and substituent protons, and the mass spectrum confirms the molecular weight of the compound.

Signaling Pathways and Logical Relationships

While the initial discovery focused on the chemical characterization of 10-methoxyliriodenine, subsequent research has explored its biological activities. The logical relationship from its discovery to its potential applications can be visualized as follows:

Conclusion

The discovery of 10-methoxyliriodenine in 1977 marked a significant contribution to the field of natural product chemistry. The systematic application of extraction, isolation, and spectroscopic techniques not only led to the identification of a novel oxoaporphine alkaloid but also paved the way for future investigations into its biological properties. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in this class of compounds.

A Technical Guide to the Oxoaporphine Alkaloids: Lauterine and its Progenitor Liriodenine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the oxoaporphine alkaloids liriodenine and lauterine. Liriodenine, a widely studied natural product, exhibits a remarkable range of biological activities, including potent anticancer, antimicrobial, and antiarrhythmic properties. This compound is identified as a methoxylated derivative of liriodenine. This guide details their structural relationship, biosynthesis, and mechanisms of action, with a particular focus on the signaling pathways modulated by liriodenine. Quantitative data on biological efficacy are presented in tabular format for clear comparison, and key experimental protocols for isolation and bioactivity assessment are described. Visual diagrams generated using the DOT language illustrate core chemical, biological, and experimental workflows to facilitate understanding for researchers in pharmacology and drug discovery.

Chemical Structure and Physicochemical Properties

Liriodenine is an oxoaporphine alkaloid characterized by a pentacyclic ring system.[1] Its structure features a methylenedioxy group across positions 1 and 2 of the aporphine core.[1] this compound is structurally analogous, distinguished by the addition of a methoxy group at position 10, and is also known as 10-methoxyliriodenine.[2] This structural relationship is fundamental to understanding their comparative biochemistry. Both compounds are planar aromatic molecules, a feature that contributes to their ability to intercalate with DNA.[3][4]

Table 1: Physicochemical Properties of Liriodenine and this compound

| Property | Liriodenine | This compound | Reference |

|---|---|---|---|

| Molecular Formula | C₁₇H₉NO₃ | C₁₈H₁₁NO₄ | [6, 15] |

| Molecular Weight | 275.26 g/mol | 305.28 g/mol | [4, 16] |

| CAS Number | 475-75-2 | 28200-65-9 | [6, 15] |

| Class | Oxoaporphine Alkaloid | Oxoaporphine Alkaloid | [6, 16] |

| Synonyms | Spermatheridine, Oxoushinsunine | 10-methoxyliriodenine, Oxolaureline | [1, 6, 15, 16] |

Biosynthesis and Natural Occurrence

Liriodenine is a widely distributed alkaloid found in numerous plant families, including Annonaceae, Magnoliaceae, and Rutaceae. [2, 3, 17] Studies on Annona diversifolia indicate that liriodenine biosynthesis begins in the early stages of development within the endosperm and seed radicles. [5, 7] Notably, its synthesis is not directly dependent on photosynthesis, as it appears approximately five days after the start of seed imbibition. [5, 7] In mature plants like Annona lutescens, liriodenine concentration is highest in the roots, particularly during periods of water stress, suggesting a physiological role as an osmolyte. [4]

Biological Activities and Mechanisms of Action

Liriodenine exhibits a broad spectrum of pharmacological activities. Its planar structure allows it to intercalate with DNA and inhibit topoisomerase II, an enzyme critical for DNA replication, which is a primary mechanism for its cytotoxic effects. [2, 3, 4]

Anticancer Activity

The anticancer properties of liriodenine are the most extensively studied. It induces apoptosis and cell cycle arrest in a variety of cancer cell lines.

Apoptosis Induction: Liriodenine triggers apoptosis through the intrinsic mitochondrial pathway. [1, 2] In human ovarian cancer (CAOV-3) cells, it upregulates the pro-apoptotic protein Bax while suppressing the anti-apoptotic proteins Bcl-2 and survivin. [19] This leads to increased mitochondrial membrane permeability, the release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3. [1, 2, 19]

References

- 1. Liriodenine | C17H9NO3 | CID 10144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C18H11NO4 | CID 73104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis, characterization, and in vitro antitumor properties of gold(III) compounds with the traditional Chinese medicine (TCM) active ingredient liriodenine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Lauterine from Laurelia novae-zelandiae

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurelia novae-zelandiae, commonly known as Pukatea, is an evergreen tree endemic to New Zealand.[1] Traditionally, extracts from the bark have been used in Māori medicine for their analgesic properties.[2][3] These properties are largely attributed to the presence of various alkaloids. While Pukateine is the most well-known alkaloid in this species, another bioactive compound, Lauterine, has also been identified in Laurelia novae-zelandiae.[4] this compound is an alkaloid with the chemical formula C18H11NO4.[4][5]

These application notes provide a comprehensive protocol for the extraction and purification of this compound from the bark of Laurelia novae-zelandiae. The methodology is based on established principles of alkaloid extraction and is intended for use in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. Understanding these properties is crucial for the selection of appropriate extraction and purification methods.

| Property | Value | Reference |

| Molecular Formula | C18H11NO4 | [4][5] |

| Molecular Weight | 305.29 g/mol | [5] |

| Appearance | Not specified in literature | N/A |

| Solubility | Likely soluble in organic solvents like chloroform and ether; salts are likely soluble in water and alcohols. | Based on general alkaloid properties[6] |

Experimental Protocol: Extraction and Purification of this compound

This protocol outlines a standard acid-base extraction method, which is a common and effective technique for isolating alkaloids from plant material.

Materials and Reagents

-

Dried and powdered bark of Laurelia novae-zelandiae

-

Methanol (CH3OH)

-

Hydrochloric acid (HCl), 2% solution

-

Ammonium hydroxide (NH4OH), 10% solution

-

Dichloromethane (CH2Cl2)

-

Sodium sulfate (Na2SO4), anhydrous

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., a gradient of dichloromethane and methanol)

-

Rotary evaporator

-

pH meter or pH strips

-

Separatory funnel

-

Filter paper

-

Chromatography column

Extraction Workflow

The overall workflow for the extraction and purification of this compound is depicted in the following diagram.

Caption: Workflow for this compound Extraction.

Step-by-Step Procedure

-

Preparation of Plant Material : Ensure the Laurelia novae-zelandiae bark is thoroughly dried and ground into a fine powder to maximize the surface area for extraction.

-

Maceration :

-

Soak the powdered bark in methanol in a large container (e.g., a 1:10 solid to solvent ratio).

-

Allow the mixture to stand for 48-72 hours at room temperature with occasional stirring.

-

-

Filtration :

-

Filter the methanolic extract through filter paper to separate the plant debris.

-

Collect the filtrate and concentrate it using a rotary evaporator to obtain a crude extract.

-

-

Acid-Base Partitioning :

-

Dissolve the crude extract in a 2% hydrochloric acid solution. This will convert the alkaloids into their salt form, which are soluble in the aqueous acidic solution.

-

Transfer the acidic solution to a separatory funnel and wash it with dichloromethane to remove non-alkaloidal compounds. Discard the organic layer.

-

Carefully add a 10% ammonium hydroxide solution to the aqueous layer to raise the pH to approximately 9-10. This will convert the alkaloid salts back to their free base form, which are less soluble in water.

-

Extract the basified aqueous solution multiple times with dichloromethane. The free alkaloid bases will move into the organic layer.

-

-

Drying and Evaporation :

-

Combine the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.

-

Filter the dried organic extract and evaporate the solvent using a rotary evaporator to yield the crude alkaloid mixture.

-

-

Purification by Column Chromatography :

-

Dissolve the crude alkaloid mixture in a minimal amount of the initial mobile phase for chromatography.

-

Pack a chromatography column with silica gel.

-

Load the dissolved crude extract onto the column.

-

Elute the column with a suitable solvent system, such as a gradient of dichloromethane and methanol, to separate the different alkaloids.

-

Collect the fractions and monitor them using an appropriate analytical technique (e.g., thin-layer chromatography) to identify the fractions containing this compound.

-

Combine the pure fractions and evaporate the solvent to obtain isolated this compound.

-

Signaling Pathways and Logical Relationships

The logic of the acid-base extraction method is based on the differential solubility of alkaloids in their salt and free base forms. This is a fundamental principle in the separation of these compounds.

Caption: Acid-Base Extraction Principle.

Data Presentation

The following table summarizes the expected outcomes at each stage of the extraction process. The yields are hypothetical and will vary depending on the concentration of this compound in the plant material and the efficiency of the extraction.

| Extraction Step | Input | Output | Expected Yield (Hypothetical) |

| Maceration | 1 kg of dried bark | Crude Methanolic Extract | 100-150 g |

| Acid-Base Partitioning | 100 g of crude extract | Crude Alkaloid Mixture | 1-5 g |

| Column Chromatography | 1 g of crude alkaloids | Pure this compound | 50-200 mg |

Conclusion

This document provides a detailed protocol for the extraction and purification of this compound from Laurelia novae-zelandiae. The described acid-base extraction method is a robust and widely used technique for isolating alkaloids. Researchers should note that optimization of the chromatographic separation may be necessary to achieve high purity of the target compound. Adherence to standard laboratory safety practices is essential throughout the procedure.

References

Application Notes and Protocols for the Synthesis of Lauterine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauterine, also known as 10-methoxyliriodenine, is an oxoaporphine alkaloid that belongs to the isoquinoline class of natural products. Like other oxoaporphine alkaloids, this compound and its derivatives have garnered significant interest within the scientific community due to their potential as anticancer agents. These compounds primarily exert their cytotoxic effects through the inhibition of topoisomerase I and intercalation with DNA, leading to cell cycle arrest and apoptosis. This document provides a detailed protocol for the synthesis of the core structure of this compound derivatives, summarizes their biological activity, and illustrates the key signaling pathways involved in their mechanism of action.

Introduction

Oxoaporphine alkaloids are a class of naturally occurring compounds characterized by a 7H-dibenzo[de,g]quinolin-7-one core structure. This compound (10-methoxyliriodenine) is a representative member of this family. The planar nature of this tetracyclic system allows these molecules to intercalate into the DNA double helix, a mechanism that contributes to their biological activity. Furthermore, these alkaloids are known to inhibit topoisomerase I, an essential enzyme for DNA replication and transcription. This dual mechanism of action makes them promising candidates for the development of novel anticancer therapeutics. The synthesis of this compound derivatives often involves the construction of the core quinolinone ring system followed by functionalization to explore structure-activity relationships.

Data Presentation

The cytotoxic activity of synthesized oxoaporphine derivatives, which share the core structure of this compound, has been evaluated against various cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their potency.

| Compound | Linker (n) | R | IC50 (μM) vs. MCF-7 | IC50 (μM) vs. HeLa |

| 2a | 2 | Morpholino | 1.8 | 3.2 |

| 2b | 3 | Morpholino | 1.5 | 2.9 |

| 2c | 2 | Piperidinyl | 2.1 | 4.5 |

| 2d | 3 | Piperidinyl | 1.9 | 3.8 |

| 2e | 2 | Pyrrolidinyl | 2.5 | 5.1 |

| 2f | 3 | Pyrrolidinyl | 2.2 | 4.7 |

| 2g | 2 | N,N-dimethylamino | 3.2 | 6.8 |

| 2h | 3 | N,N-dimethylamino | 2.9 | 6.1 |

Experimental Protocols

The synthesis of the this compound core structure, a 7H-dibenzo[de,g]quinolin-7-one, can be achieved through a multi-step process. The following protocol is a general method for the preparation of the key intermediate, 7H-dibenzo[de,g]quinolin-7-one-4,5-dicarboxylic acid, and its subsequent conversion to the core structure.

Materials:

-

1-Aminonaphthalene

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Toluene

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Water (H2O)

-

Hydrochloric acid (HCl)

-

Diphenyl ether

Procedure:

Step 1: Synthesis of Dimethyl 7H-dibenzo[de,g]quinolin-7-one-4,5-dicarboxylate (Intermediate 2)

-

A solution of 1-aminonaphthalene (0.1 mol) and dimethyl acetylenedicarboxylate (DMAD) (0.22 mol) in toluene (400 ml) is refluxed for eight days.

-

The reaction mixture is allowed to stand overnight, during which yellow crystals will separate.

-

The crystalline solid is filtered off and purified by recrystallization from chloroform to yield dimethyl 7H-dibenzo[de,g]quinolin-7-one-4,5-dicarboxylate.

Step 2: Synthesis of 7H-dibenzo[de,g]quinolin-7-one-4,5-dicarboxylic acid (Intermediate 3)

-

A mixture of Intermediate 2 (0.05 mol), potassium hydroxide (0.2 mol), methanol (100 ml), and water (100 ml) is heated at reflux for 24 hours.

-

After cooling, the methanol is removed under reduced pressure.

-

The aqueous solution is acidified with HCl to a pH of 1-2.

-

The resulting yellow solid is filtered off and purified by crystallization from nitrobenzene to afford 7H-dibenzo[de,g]quinolin-7-one-4,5-dicarboxylic acid. A yield of 92% has been reported for this step.

Step 3: Synthesis of 7H-dibenzo[de,g]quinolin-7-one (Core Structure 4)

-

Intermediate 3 (0.02 mol) is heated in diphenyl ether (100 ml) at 250 °C for 4 hours.

-

After cooling, the reaction mixture is diluted with benzene.

-

The resulting precipitate is filtered and washed with benzene to give the crude product.

-

The crude product is purified by column chromatography on silica gel using chloroform as the eluent to yield the 7H-dibenzo[de,g]quinolin-7-one core structure.

Synthesis of Aminoalkyl-Substituted Derivatives:

The core structure can be further modified to synthesize various derivatives. For example, the introduction of aminoalkyl side chains can be achieved by first converting the carboxylic acid groups to acid chlorides, followed by reaction with the desired aminoalkyl amine.

Mandatory Visualization

The following diagrams illustrate the synthetic workflow for the this compound core structure and the proposed signaling pathway for the anticancer activity of this compound and its derivatives.

Caption: Synthetic workflow for the this compound core structure.

Caption: Proposed signaling pathway for this compound derivatives.

Mechanism of Action

The anticancer activity of this compound and its derivatives is attributed to a multi-faceted mechanism of action. As depicted in the signaling pathway diagram, these compounds can directly interact with DNA through intercalation, distorting the helical structure and interfering with DNA replication and transcription.

Simultaneously, they inhibit the function of topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during various cellular processes. Inhibition of topoisomerase I by this compound derivatives leads to the accumulation of single-strand breaks in the DNA.

The resulting DNA damage activates the DNA Damage Response (DDR) pathway, a complex signaling network that senses DNA lesions and orchestrates cellular responses. A key player in this pathway is the tumor suppressor protein p53, which is activated upon DNA damage. Activated p53 can then trigger two major downstream effects:

-

Cell Cycle Arrest: p53 can halt the progression of the cell cycle at the G1/S and G2/M checkpoints.[1] This provides the cell with time to repair the DNA damage. However, if the damage is too extensive, this can lead to apoptosis.

-

Apoptosis: p53 can initiate programmed cell death, or apoptosis, by activating the mitochondrial (intrinsic) pathway.[1] This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which execute the apoptotic program.

References

Application Note: A Sensitive and Robust HPLC-MS/MS Method for the Quantification of Lauterine in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Lauterine in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The assay has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for pharmacokinetic studies and other research applications requiring the precise measurement of this compound.

Introduction

This compound is a novel small molecule compound under investigation for its potential therapeutic effects. To support its development, a reliable and sensitive analytical method is required for its quantification in biological matrices. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the technology of choice for such applications due to its high selectivity, sensitivity, and speed.[1][2][3] This document provides a detailed protocol for the determination of this compound in human plasma, offering a robust workflow for researchers in drug metabolism and pharmacokinetics.

Experimental

Materials and Reagents

-

This compound reference standard

-

This compound-d4 (internal standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of this compound from human plasma.[4]

-

Allow plasma samples to thaw at room temperature.

-

To 50 µL of plasma, add 10 µL of this compound-d4 internal standard solution (100 ng/mL in 50% methanol).

-

Vortex for 10 seconds.

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL into the HPLC-MS/MS system.

HPLC Conditions

Chromatographic separation was performed on a C18 reversed-phase column.

| Parameter | Value |

| Column | ACE C18, 2.1 x 50 mm, 3 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Time (min) |

| 0.0 | |

| 0.5 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 |

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for detection. The instrument was operated in positive ionization mode, and analyte detection was performed using Multiple Reaction Monitoring (MRM).

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Gas 1 (Nebulizer) | 50 psi |

| Gas 2 (Heater) | 50 psi |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

MRM Transitions

The selection of optimal precursor to product ion transitions is critical for the sensitivity and specificity of the method.[5][6]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 315.2 | 189.1 | 25 |

| This compound-d4 (IS) | 319.2 | 193.1 | 25 |

Method Validation

The method was validated according to established guidelines for bioanalytical method validation to ensure its reliability and accuracy.[7][8][9][10]

Linearity and Range

The linearity of the method was assessed by analyzing calibration standards at eight different concentrations ranging from 0.5 to 500 ng/mL in human plasma. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. A linear regression with a 1/x² weighting factor was used.

| Parameter | Result |

| Calibration Range | 0.5 - 500 ng/mL |

| Regression Equation | y = 0.0123x + 0.00045 |

| Correlation Coefficient (r²) | > 0.998 |

Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at four concentration levels (Low, Mid, High, and LLOQ) in six replicates on three different days.

Intra-Day Precision and Accuracy (n=6)

| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | CV (%) | Accuracy (%) |

| 0.5 (LLOQ) | 0.48 | 6.8 | 96.0 |

| 1.5 (Low) | 1.55 | 4.2 | 103.3 |

| 75 (Mid) | 73.9 | 3.1 | 98.5 |

| 400 (High) | 408.2 | 2.5 | 102.1 |

Inter-Day Precision and Accuracy (n=18)

| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | CV (%) | Accuracy (%) |

| 0.5 (LLOQ) | 0.51 | 8.1 | 102.0 |

| 1.5 (Low) | 1.52 | 5.5 | 101.3 |

| 75 (Mid) | 76.1 | 4.3 | 101.5 |

| 400 (High) | 395.7 | 3.8 | 98.9 |

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

The LLOQ was determined as the lowest concentration on the calibration curve that could be quantified with acceptable precision (CV ≤ 20%) and accuracy (within ±20% of the nominal value). The LOD was estimated as the concentration at which the signal-to-noise ratio was greater than three.

| Parameter | Value (ng/mL) |

| LOD | 0.15 |

| LLOQ | 0.5 |

Workflow Diagrams

Caption: Sample Preparation and Analysis Workflow.

Conclusion

The HPLC-MS/MS method described in this application note provides a sensitive, specific, and reliable means for the quantification of this compound in human plasma. The simple sample preparation procedure and rapid chromatographic run time make it suitable for high-throughput analysis. The method has been successfully validated and can be readily implemented in research laboratories for pharmacokinetic and other studies involving this compound.

References

- 1. LC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. m.youtube.com [m.youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. spectroscopyeurope.com [spectroscopyeurope.com]

- 5. waters.com [waters.com]

- 6. researchgate.net [researchgate.net]

- 7. Validation of analytical methods in compliance with good manufacturing practice: a practical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analytical Methods Validation | RTI [rti.org]

- 10. researchgate.net [researchgate.net]

In vitro cytotoxicity assay protocol for Lauterine

Application Notes and Protocols

Topic: In Vitro Cytotoxicity Assay Protocol for Aporphine Alkaloids (e.g., Lauterine)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aporphine alkaloids are a class of naturally occurring compounds that have demonstrated a wide range of biological activities, including potent cytotoxic effects against various cancer cell lines.[1][2][3] This has led to significant interest in their potential as anticancer agents. A critical initial step in evaluating the therapeutic potential of a novel aporphine alkaloid, herein exemplified by the hypothetical compound "this compound," is to determine its in vitro cytotoxicity. This application note provides a detailed protocol for assessing the cytotoxicity of aporphine alkaloids using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used and reliable colorimetric method for determining cell viability.[4][5][6][7]

The MTT assay is based on the principle that mitochondrial dehydrogenases in viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[4][5][7] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan crystals.[4][5][7]

Data Presentation

The results of the MTT assay are typically used to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be calculated. The IC50 value represents the concentration of the compound that is required to inhibit the growth of 50% of the cell population. This quantitative data is crucial for comparing the cytotoxic potency of different compounds.

Table 1: Example of IC50 Values for an Aporphine Alkaloid Against Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 ± 1.8 |

| A549 | Lung Carcinoma | 48 | 22.5 ± 2.5 |

| HeLa | Cervical Adenocarcinoma | 48 | 18.9 ± 2.1 |

| HepG2 | Hepatocellular Carcinoma | 48 | 25.1 ± 3.0 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for "this compound."

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is designed for adherent cell lines cultured in 96-well plates.

Materials:

-

Aporphine alkaloid stock solution (e.g., "this compound") dissolved in a suitable solvent (e.g., DMSO)

-

Selected cancer cell line(s)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[4]

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in fresh complete culture medium.

-

Determine the cell concentration using a hemocytometer or an automated cell counter.

-

Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.

-